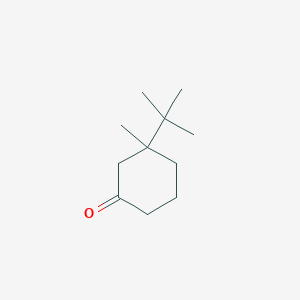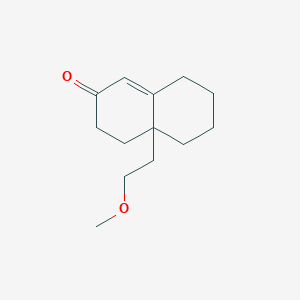
3-tert-Butyl-3-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-3-methylcyclohexan-1-one: is an organic compound with the molecular formula C11H20O It is a cyclohexanone derivative, characterized by the presence of a tert-butyl group and a methyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-3-methylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-tert-Butyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-tert-Butyl-3-methylcyclohexan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a model molecule to study the effects of steric hindrance and conformational changes on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-3-methylcyclohexan-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl and methyl groups contribute to the steric hindrance, affecting the compound’s conformational flexibility and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-methylcyclohexane: Similar in structure but lacks the ketone functional group.
1-Methyl-3-tert-butylcyclohexanol: Contains a hydroxyl group instead of a ketone group.
Uniqueness: 3-tert-Butyl-3-methylcyclohexan-1-one is unique due to the presence of both a tert-butyl group and a methyl group on the cyclohexane ring, along with a ketone functional group. This combination of structural features imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
91523-77-2 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
3-tert-butyl-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-10(2,3)11(4)7-5-6-9(12)8-11/h5-8H2,1-4H3 |
InChI-Schlüssel |
UEGHHOCIEHUZKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=O)C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)

